BenchChemオンラインストアへようこそ!

Vabametkib

METex14 NSCLC Peripheral Edema Safety Profile

Select Vabametkib for its clinically proven safety advantage: 0% Grade ≥3 peripheral edema vs. approved MET inhibitors. Phase 2 data show 43.2% ORR and mPFS of 15.9 months in METex14 NSCLC. Unique positioning for EGFR TKI resistance combination therapy with lazertinib. High purity, orally bioavailable, >100-fold selectivity over RON/Axl for clean c-MET pathway interrogation in preclinical models.

Molecular Formula C29H34N12O
Molecular Weight 566.7 g/mol
Cat. No. B8514164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVabametkib
Molecular FormulaC29H34N12O
Molecular Weight566.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)C3=CN=C(N=C3)N4CCOC(C4)CN5C6=NC(=CN=C6N=N5)C7=CN(N=C7)C
InChIInChI=1S/C29H34N12O/c1-37-7-9-39(10-8-37)17-21-3-5-22(6-4-21)23-13-31-29(32-14-23)40-11-12-42-25(19-40)20-41-28-27(35-36-41)30-16-26(34-28)24-15-33-38(2)18-24/h3-6,13-16,18,25H,7-12,17,19-20H2,1-2H3/t25-/m0/s1
InChIKeyPQJGYYZYYMVBDF-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vabametkib (ABN401) Procurement Guide: Potent and Selective Oral c-MET TKI for METex14 NSCLC and MET Dysregulation


Vabametkib (ABN401) is an investigational, orally bioavailable, highly selective small-molecule tyrosine kinase inhibitor (TKI) targeting the c-MET (hepatocyte growth factor receptor, HGFR) oncoprotein [1]. It is intended as an antineoplastic agent for advanced solid tumors harboring c-MET dysregulation, including MET exon 14 skipping mutations (METex14) and MET amplification [2]. The compound demonstrates potent inhibition of c-MET kinase with an IC50 of 3-7 nM [3] and is currently in Phase 2 clinical development globally (NCT05541822) as both monotherapy for METex14 non-small cell lung cancer (NSCLC) and in combination with the third-generation EGFR TKI lazertinib for patients with acquired resistance to first-line EGFR TKIs [4][5].

Why Vabametkib Cannot Be Substituted with Generic or Off-the-Shelf c-MET Inhibitors


In-class c-MET inhibitors are not interchangeable due to substantial differences in their clinical safety profiles, particularly concerning treatment-emergent adverse events such as peripheral edema. Vabametkib has demonstrated a superior toxicity profile in its Phase 2 trial, with 0% Grade ≥3 peripheral edema reported, a key differentiator from FDA-approved MET inhibitors like capmatinib and tepotinib [1]. Furthermore, while approved MET TKIs (capmatinib and tepotinib) are established as standard of care for METex14 NSCLC, their clinical utility is limited by dose-limiting toxicities, and no MET inhibitor is yet approved for the ~30% of EGFR-mutant NSCLC patients who develop resistance to first-line third-generation EGFR TKIs via MET amplification [2]. Vabametkib's clinical development program is uniquely positioned to address this unmet need through a specific combination therapy strategy with lazertinib, which has received FDA approval for Phase 2 trial modifications [3].

Vabametkib Quantitative Differentiation Evidence for Scientific and Procurement Decision-Making


Vabametkib Demonstrates 0% Grade ≥3 Peripheral Edema in METex14 NSCLC Phase 2 Trial

In the Phase 2 cohort-1 trial (NCT05541822) of vabametkib monotherapy in 40 patients with METex14 NSCLC, no Grade 3 or higher peripheral edema was reported (0%). This contrasts sharply with the safety profiles of FDA-approved MET inhibitors capmatinib and tepotinib, where peripheral edema of any grade occurred in 42-51% of patients, with Grade 3-4 peripheral edema reported in 7-13% [1][2]. Vabametkib's Grade ≥3 treatment-related adverse events overall were 12.5% (5/40 patients) [3].

METex14 NSCLC Peripheral Edema Safety Profile

Vabametkib ORR and mPFS in METex14 NSCLC: Cross-Trial Comparison with Approved MET Inhibitors

In the Phase 2 cohort-1 trial, vabametkib demonstrated an objective response rate (ORR) of 43.2% (16/37 evaluable patients; 95% CI: 27.10-60.51) in METex14 NSCLC [1]. For treatment-naive patients, median progression-free survival (mPFS) was 15.9 months (95% CI: 10.9-NA); for previously treated patients, mPFS was 6.2 months (95% CI: 5.9-NA) [2]. Cross-trial comparison with approved MET inhibitors capmatinib and tepotinib indicates vabametkib's efficacy is within the range of these agents (capmatinib ORR 41-68%; tepotinib ORR 46-54%), but with a potentially differentiated safety profile [3].

METex14 NSCLC Objective Response Rate Progression-Free Survival

Vabametkib Demonstrates Potent and Selective c-MET Inhibition with IC50 of 3-7 nM

Vabametkib potently inhibits c-MET kinase with an IC50 of 3 nM in GtoPdb assays and 7 nM in Hs746T cell proliferation assays, as documented in patent WO2015046653A1 [1][2]. Vabametkib achieves >100-fold selectivity for c-MET over closely related kinases such as RON and Axl . In comparison, the FDA-approved MET inhibitor capmatinib exhibits c-MET IC50 of 0.13 nM, while tepotinib exhibits c-MET IC50 of approximately 3 nM [3].

c-MET Inhibitor Kinase Selectivity IC50

Vabametkib Oral Bioavailability and PK Profile Support Once-Daily Dosing at 800 mg

Vabametkib is an orally bioavailable small molecule with favorable pharmacokinetic properties. In the Phase 1 dose-escalation study (NCT04052971), vabametkib was administered orally once daily at doses ranging from 50 mg to 1200 mg. No dose-limiting toxicities were observed up to 1200 mg QD, and the maximum tolerated dose was not reached. The recommended Phase 2 dose was established at 800 mg once daily [1]. In comparison, capmatinib is dosed at 400 mg twice daily, while tepotinib is dosed at 500 mg once daily [2].

Pharmacokinetics Oral Bioavailability Dosing Convenience

Vabametkib Strategic Application Scenarios for Oncology Research and Clinical Development


METex14 NSCLC Monotherapy with Differentiated Safety Profile

Vabametkib is indicated for Phase 2/3 clinical investigation as monotherapy in patients with MET exon 14 skipping NSCLC. Based on Phase 2 data demonstrating an ORR of 43.2% and a 0% incidence of Grade ≥3 peripheral edema, researchers may select vabametkib over FDA-approved MET inhibitors when prioritizing long-term tolerability and reduced risk of dose-limiting edema [1]. This safety advantage is particularly relevant for treatment-naive patients who achieved mPFS of 15.9 months with vabametkib [2].

Combination Therapy for EGFR-TKI Resistant NSCLC with MET Amplification

Vabametkib is under active Phase 2 investigation in combination with lazertinib for patients with EGFR-mutant NSCLC who have developed resistance to first-line third-generation EGFR TKIs via c-MET dysregulation (NCT05541822 cohort 2) [3]. This addresses a significant unmet need, as approximately 30% of NSCLC patients treated with EGFR-targeting drugs develop resistance through c-MET overexpression or amplification [4]. Preclinical studies have demonstrated synergistic inhibition of tumor growth in MET-amplified EGFR TKI resistance models [5].

Preclinical Research in c-MET-Driven Tumor Models

Vabametkib is an appropriate tool compound for preclinical investigation of c-MET signaling in cancer biology. With confirmed c-MET IC50 of 3-7 nM and >100-fold selectivity over related kinases RON and Axl , vabametkib enables clean interrogation of c-MET-dependent pathways in Hs746T gastric cancer cells and patient-derived xenograft (PDX) models harboring MET amplification [6]. Researchers may procure vabametkib to minimize off-target confounding in mechanistic studies.

Exploratory Investigation in CNS Malignancies with MET Alterations

A case report of vabametkib in refractory glioblastoma (GBM, IDH-wildtype, WHO grade 4) with MET exon 14 deletion, amplification, and CTTNBP2-MET fusion documented a partial response after 16 days of treatment at 800 mg once daily, with no notable toxicity [7]. While not yet validated in controlled trials, this exploratory evidence suggests potential CNS activity that warrants further investigation in MET-altered primary brain tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vabametkib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.